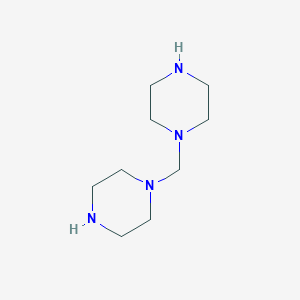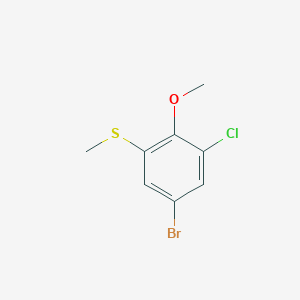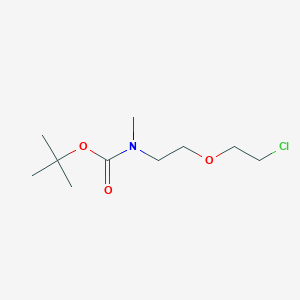
tert-Butyl (2-(2-chloroethoxy)ethyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(2-chloroethoxy)ethyl]-N-methylcarbamate is a chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of tert-butyl N-[2-(2-chloroethoxy)ethyl]-N-methylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-(2-chloroethoxy)ethylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl N-[2-(2-chloroethoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl N-[2-(2-chloroethoxy)ethyl]-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(2-chloroethoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl N-[2-(2-chloroethoxy)ethyl]-N-methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate: This compound is similar in structure but lacks the N-methyl group.
tert-Butyl N-[2-(2-chloroethoxy)ethyl]-N-ethylcarbamate: This compound has an ethyl group instead of a methyl group.
tert-Butyl N-[2-(2-chloroethoxy)ethyl]-N-propylcarbamate: This compound has a propyl group instead of a methyl group.
Propiedades
Fórmula molecular |
C10H20ClNO3 |
|---|---|
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-chloroethoxy)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C10H20ClNO3/c1-10(2,3)15-9(13)12(4)6-8-14-7-5-11/h5-8H2,1-4H3 |
Clave InChI |
IFTVFGANDMKMSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


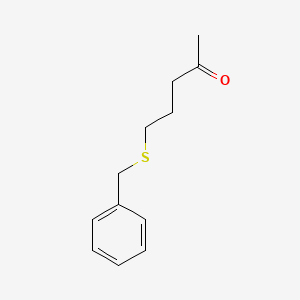
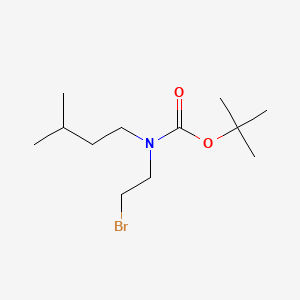
amine dihydrochloride](/img/structure/B13485371.png)

![2-(2,6-Dioxo-3-piperidyl)-5-[[2-(methylamino)-3-phenyl-propyl]amino]isoindoline-1,3-dione](/img/structure/B13485399.png)
![2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13485405.png)
![2-[(4-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13485412.png)
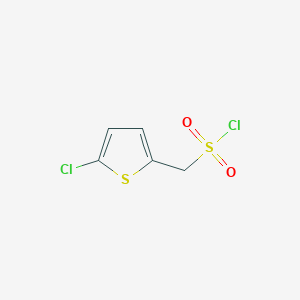
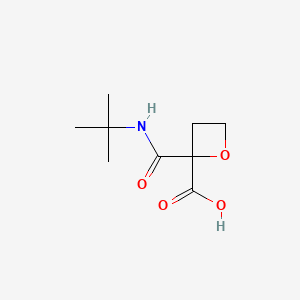
![7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride](/img/structure/B13485425.png)

